molecular formula C8H12ClNO2 B3380531 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride CAS No. 1955530-40-1

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride

Cat. No. B3380531
CAS RN: 1955530-40-1
M. Wt: 189.64
InChI Key: HWQGEOVUNHTPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 . Piperidines, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives like 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H11NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,3-6H2,(H,10,11);1H .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The interruption of palladium-catalyzed hydrogenation by water led to piperidinones .


Physical And Chemical Properties Analysis

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride is a light yellow solid . It has a molecular weight of 189.64 . The compound should be stored at room temperature .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . The specific mechanisms and effectiveness of these compounds in treating viral infections are areas of ongoing research.

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . Their effectiveness in treating malaria is being studied, with some promising results.

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various types of bacteria and fungi.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation in various conditions.

Mechanism of Action

While the specific mechanism of action for 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride is not mentioned in the search results, piperidine derivatives have been found to exhibit various pharmacological activities . For example, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in the development of new drugs with potential antimicrobial activity .

properties

IUPAC Name

3-piperidin-4-ylprop-2-ynoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,3-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQGEOVUNHTPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C#CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
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3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
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3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
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3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
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3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride

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